Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel-
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Overview
Description
The compound Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- is a chiral molecule with two enantiomers These enantiomers are non-superimposable mirror images of each other, which means they have the same molecular formula and atom connectivity but different three-dimensional arrangements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-aminocyclopentan-1-ol and (1R,2R)-2-aminocyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of a ketone precursor using a chiral catalyst or enzyme. For example, the reduction of a cyclopentanone derivative with a chiral catalyst can yield the desired enantiomers with high enantiomeric excess . Another method involves the use of Baker’s yeast for the enantioselective reduction of ketones, followed by epoxidation and alkylation to obtain the desired alcohols .
Industrial Production Methods
Industrial production of these enantiomers often involves enzymatic methods due to their high selectivity and efficiency. For instance, the Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate provides a practical method for the industrial preparation of enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols .
Chemical Reactions Analysis
Types of Reactions
The compound (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
The compound (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Industry: The compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-aminocyclopentan-1-ol
- (1R,2S)-2-aminocyclopentan-1-ol
- (1S,2S)-2-aminocyclohexanol
- (1R,2R)-2-aminocyclohexanol
Uniqueness
The uniqueness of (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and other similar compounds. This unique stereochemistry can lead to different biological activities and reactivities, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*6-4-2-1-3-5(4)7;;/h2*4-5,7H,1-3,6H2;2*1H/t2*4-,5-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYDCMWIZIJRDF-PXPIPYFDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.C1CC(C(C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.C1C[C@@H]([C@H](C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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